molecular formula C12H11ClF3N3 B13672388 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanamine

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanamine

Cat. No.: B13672388
M. Wt: 289.68 g/mol
InChI Key: CHVRMNOQTNSGDQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanamine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenyl ring, a pyrazolyl group, and a trifluoroethanamine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanamine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-nitroaniline with 3-methyl-1H-pyrazole under specific conditions to form the intermediate compound. This intermediate is then subjected to reduction and subsequent reaction with trifluoroethanamine to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been studied as an inhibitor of tryptophan hydroxylase, which plays a crucial role in serotonin biosynthesis .

Comparison with Similar Compounds

Similar Compounds

    Telotristat: A tryptophan hydroxylase inhibitor with a similar structural motif.

    1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethan-1-ol: A related compound with an alcohol group instead of an amine.

Uniqueness

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoroethanamine moiety, in particular, contributes to its high stability and potential for diverse applications .

Properties

Molecular Formula

C12H11ClF3N3

Molecular Weight

289.68 g/mol

IUPAC Name

1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanamine

InChI

InChI=1S/C12H11ClF3N3/c1-7-4-5-19(18-7)10-6-8(13)2-3-9(10)11(17)12(14,15)16/h2-6,11H,17H2,1H3

InChI Key

CHVRMNOQTNSGDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)N

Origin of Product

United States

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